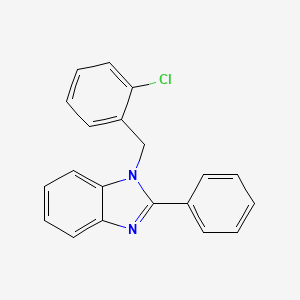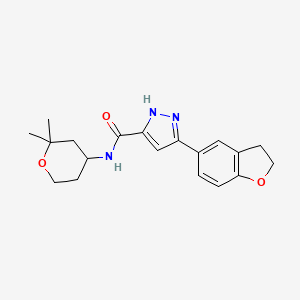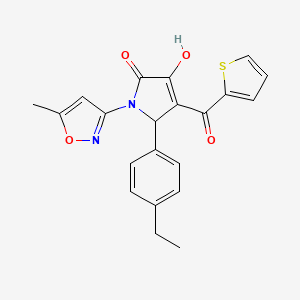![molecular formula C12H12FN5O3 B11128682 methyl N-[4-fluoro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate](/img/structure/B11128682.png)
methyl N-[4-fluoro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[4-fluoro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate is a synthetic organic compound characterized by the presence of a tetrazole ring, a fluorinated benzoyl group, and a beta-alanine ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-fluoro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. For instance, 4-fluoro-2-nitrobenzonitrile can be reacted with sodium azide in the presence of a suitable catalyst to form 4-fluoro-2-(1H-tetrazol-1-yl)benzonitrile.
Reduction and Esterification: The nitro group is then reduced to an amine, followed by esterification with beta-alanine methyl ester in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.
Substitution: The fluorine atom on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxidized tetrazole derivatives.
Reduction: Alcohol derivatives of the benzoyl group.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl N-[4-fluoro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial properties, particularly against resistant bacterial strains.
Medicine: Investigated for its anti-inflammatory effects and potential use in drug development.
Mecanismo De Acción
The mechanism by which methyl N-[4-fluoro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate exerts its effects involves interaction with specific molecular targets:
Antibacterial Action: The compound may inhibit bacterial enzymes or disrupt cell wall synthesis, leading to bacterial cell death.
Anti-inflammatory Action: It may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways involved in inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl N-[4-fluoro-2-(1H-tetrazol-1-yl)benzoyl]-glycinate
- Methyl N-[4-fluoro-2-(1H-tetrazol-1-yl)benzoyl]-valinate
Uniqueness
Methyl N-[4-fluoro-2-(1H-tetrazol-1-yl)benzoyl]-beta-alaninate is unique due to its specific combination of a tetrazole ring and a beta-alanine ester, which may confer distinct biological activities compared to similar compounds. Its fluorinated benzoyl group also enhances its chemical stability and potential bioactivity.
This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.
Propiedades
Fórmula molecular |
C12H12FN5O3 |
|---|---|
Peso molecular |
293.25 g/mol |
Nombre IUPAC |
methyl 3-[[4-fluoro-2-(tetrazol-1-yl)benzoyl]amino]propanoate |
InChI |
InChI=1S/C12H12FN5O3/c1-21-11(19)4-5-14-12(20)9-3-2-8(13)6-10(9)18-7-15-16-17-18/h2-3,6-7H,4-5H2,1H3,(H,14,20) |
Clave InChI |
CXBHLYJRTWDNET-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCNC(=O)C1=C(C=C(C=C1)F)N2C=NN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethoxyphenethyl)-4-{[4-oxo-3(4H)-quinazolinyl]methyl}benzamide](/img/structure/B11128606.png)
![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128620.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)benzamide](/img/structure/B11128628.png)
![2-(4-chlorophenoxy)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11128629.png)


![2-[(4-Ethoxy-3-methyl-benzenesulfonyl)-ethyl-amino]-N-pyridin-4-ylmethyl-acetamide](/img/structure/B11128639.png)
![(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11128646.png)

![1-(4-Chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11128677.png)
![Methyl 7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11128680.png)
![3-hydroxy-5-(3-hydroxyphenyl)-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128685.png)
![2-{(E)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11128690.png)
